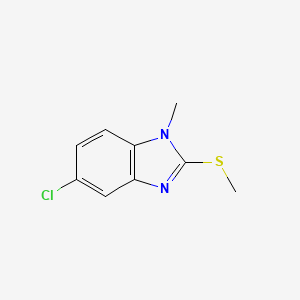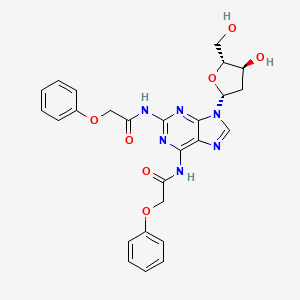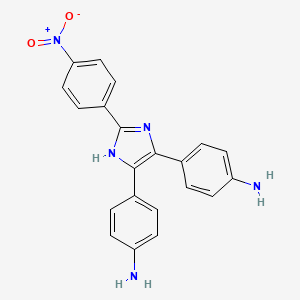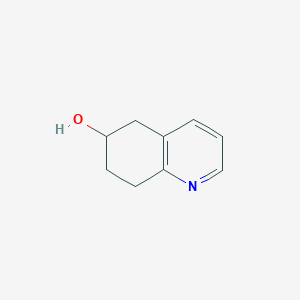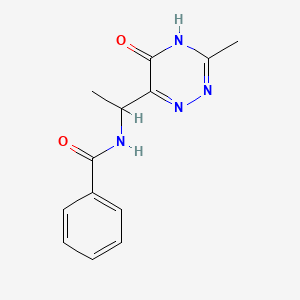
Acridin-9(10H)-one 2,2,2-trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridin-9(10H)-one 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by the presence of an acridinone core structure with a trifluoroacetate group attached, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acridin-9(10H)-one 2,2,2-trifluoroacetate typically involves the reaction of acridin-9(10H)-one with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Acridin-9(10H)-one+Trifluoroacetic anhydride→Acridin-9(10H)-one 2,2,2-trifluoroacetate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Acridin-9(10H)-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridin-9(10H)-one derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridin-9(10H)-one derivatives with hydroxyl or carboxyl groups, while reduction may produce acridin-9(10H)-one derivatives with hydrogenated functional groups.
科学的研究の応用
Acridin-9(10H)-one 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems and as a DNA intercalator for genetic research.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of Acridin-9(10H)-one 2,2,2-trifluoroacetate involves its interaction with molecular targets such as DNA, enzymes, and cellular receptors. The compound can intercalate into DNA, disrupting its structure and function, which may lead to inhibition of DNA replication and transcription. Additionally, the trifluoroacetate group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
類似化合物との比較
Similar Compounds
Acridin-9(10H)-one: The parent compound without the trifluoroacetate group.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Acriflavine: An acridine derivative with antimicrobial properties.
Uniqueness
Acridin-9(10H)-one 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
特性
CAS番号 |
88147-33-5 |
|---|---|
分子式 |
C15H10F3NO3 |
分子量 |
309.24 g/mol |
IUPAC名 |
10H-acridin-9-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H9NO.C2HF3O2/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13;3-2(4,5)1(6)7/h1-8H,(H,14,15);(H,6,7) |
InChIキー |
FNEPMYWEHRHTDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)
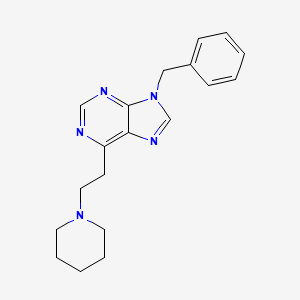
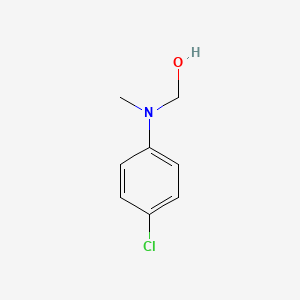
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)
